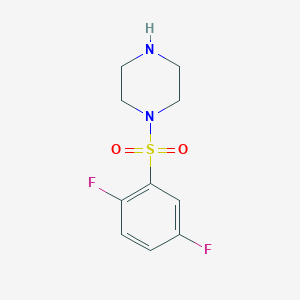

1-(2,5-Difluorobenzenesulfonyl)piperazine

Description

Properties

IUPAC Name |

1-(2,5-difluorophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O2S/c11-8-1-2-9(12)10(7-8)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNLKHHDDQOFIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2,5-Difluorobenzenesulfonyl)piperazine synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(2,5-Difluorobenzenesulfonyl)piperazine.

Executive Summary

Target Molecule: this compound Core Moiety: Aryl sulfonamide Primary Application: Critical intermediate in the synthesis of serotonin (5-HT) receptor antagonists, mineralocorticoid receptor antagonists, and other GPCR-targeting pharmacophores. CAS Registry (Related): 26120-86-5 (2,5-Difluorobenzenesulfonyl chloride - Key Intermediate).[1]

This guide details the high-fidelity synthesis of this compound. While direct sulfonylation of piperazine is possible, it often suffers from poor regioselectivity, yielding significant amounts of the N,N’-bis-sulfonylated byproduct. Therefore, this guide prioritizes a Protecting Group Strategy (Route A) as the "Gold Standard" for research-grade purity, while also providing a Direct Excess-Amine Strategy (Route B) for rapid, lower-cost generation where chromatographic purification is viable.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the formation of the sulfonamide S–N bond. The electron-withdrawing nature of the two fluorine atoms on the benzene ring renders the sulfonyl chloride highly electrophilic, requiring careful temperature control to prevent over-reaction or hydrolysis.

Strategic Disconnection:

-

S–N Bond Formation: Nucleophilic attack of the secondary amine (piperazine) on the sulfonyl sulfur.

-

Regiocontrol: To prevent the second nitrogen of piperazine from reacting, it must be either sterically hindered, electronically deactivated (protected), or statistically disfavored (excess stoichiometry).

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the sulfonamide core.

Critical Reagents & Materials

| Reagent | CAS No.[2][3][4] | Role | Handling Notes |

| 2,5-Difluorobenzenesulfonyl chloride | 26120-86-5 | Electrophile | Corrosive/Lachrymator. Highly moisture sensitive. Store under inert gas. Hydrolyzes to sulfonic acid if exposed to air. |

| 1-Boc-piperazine | 57260-71-6 | Nucleophile (Route A) | Solid. Stable. Preferred for mono-selectivity. |

| Piperazine (Anhydrous) | 110-85-0 | Nucleophile (Route B) | Hygroscopic solid. Strong base. |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Must be anhydrous . Water causes sulfonyl chloride hydrolysis. |

| Triethylamine (TEA) | 121-44-8 | HCl Scavenger | Distill over CaH₂ or use HPLC grade. |

| Trifluoroacetic Acid (TFA) | 76-05-1 | Deprotecting Agent | Corrosive. Use in fume hood. |

Primary Synthesis Pathway: The Boc-Protection Route (Route A)

This route is recommended for medicinal chemistry applications requiring >98% purity. It guarantees mono-substitution.

Phase 1: Sulfonylation

Reaction: tert-Butyl piperazine-1-carboxylate + 2,5-Difluorobenzenesulfonyl chloride

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 1-Boc-piperazine (1.0 equiv, 10 mmol, 1.86 g) and Triethylamine (1.5 equiv, 15 mmol, 2.1 mL) in anhydrous DCM (50 mL).

-

Cooling: Submerge the flask in an ice/water bath (0 °C). Rationale: Low temperature suppresses potential side reactions and controls the exotherm.[5]

-

Addition: Dissolve 2,5-Difluorobenzenesulfonyl chloride (1.1 equiv, 11 mmol, ~2.34 g) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes.

-

Note: The solution may turn slightly yellow. Fuming indicates HCl release (captured by TEA).

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Check by TLC (Hexane:EtOAc 3:1). The sulfonyl chloride spot should disappear.

-

-

Workup:

-

Quench with water (50 mL).

-

Separate the organic layer.[5]

-

Wash aqueous layer with DCM (2 x 20 mL).

-

Wash combined organics with 0.5 M HCl (to remove excess amine), then saturated NaHCO₃, then Brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Result: White to off-white solid (Boc-intermediate).

-

Phase 2: Deprotection

Reaction: Boc-Intermediate

-

Solvation: Dissolve the crude Boc-intermediate in DCM (20 mL).

-

Acidolysis: Add Trifluoroacetic acid (TFA) (10 mL) dropwise at 0 °C.

-

Stir: Allow to warm to RT and stir for 1–2 hours. CO₂ gas evolution will be observed.

-

Isolation (Free Base):

-

Concentrate the mixture to remove excess TFA/DCM.

-

Redissolve residue in DCM.

-

Carefully neutralize with saturated aqueous Na₂CO₃ (pH ~9-10).

-

Extract with DCM (3 x 30 mL).

-

Dry (Na₂SO₄) and concentrate.

-

-

Purification: Recrystallize from Ethanol/Ether or convert to HCl salt by adding 4M HCl in dioxane for long-term storage.

Secondary Synthesis Pathway: Direct Excess-Amine (Route B)

Recommended only for scale-up where chromatography costs are lower than Boc-piperazine costs.

Concept: Use a large excess of piperazine (5 equiv) to statistically favor the attack of a free piperazine molecule over the already-sulfonylated product.

Protocol

-

Charge: Dissolve Piperazine (5.0 equiv) in Chloroform or DCM .

-

Cool: Cool to -10 °C to 0 °C.

-

Add: Add 2,5-Difluorobenzenesulfonyl chloride (1.0 equiv) dropwise very slowly (over 1 hour).

-

Crucial: Local high concentrations of chloride will lead to the bis-sulfonamide impurity. Rapid stirring is essential.

-

-

Workup:

-

Purification: The crude residue will likely contain 5–10% bis-sulfonylated byproduct. Purify via silica gel column chromatography (DCM:MeOH 95:5).

Process Visualization & Logic

Figure 2: Step-by-step workflow for the high-fidelity Boc-protection route.

Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical signatures should be confirmed:

-

¹H NMR (400 MHz, CDCl₃):

- 7.5–7.1 ppm (Multiplets, 3H, Aromatic protons). The fluorine coupling will create complex splitting patterns.

- 3.2–3.0 ppm (Triplet-like, 4H, Piperazine protons adjacent to Sulfonyl).

- 2.9–2.8 ppm (Triplet-like, 4H, Piperazine protons adjacent to Amine).

-

Note: If Boc-protected, a singlet at ~1.4 ppm (9H) will be present. This must be absent in the final product.

-

¹⁹F NMR:

-

Two distinct signals in the range of -110 to -130 ppm, showing coupling to each other and aromatic protons.

-

-

Mass Spectrometry (ESI+):

-

Calculated MW: ~262.25 g/mol .

-

Observed [M+H]⁺: 263.25.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous. Dry glassware thoroughly. Check sulfonyl chloride quality (should not be a sticky solid). |

| Bis-sulfonylation | Excess Chloride / Poor Mixing | Use Route A (Boc). If using Route B, increase piperazine equivalents to >5 and slow down addition rate. |

| Sticky Gum Product | Residual TFA/Salt | Ensure thorough neutralization with Na₂CO₃. Extract repeatedly with DCM.[5] Triturate with diethyl ether to induce crystallization. |

References

-

Sigma-Aldrich. 2,5-Difluorobenzenesulfonyl chloride Product Specification & Safety Data Sheet. CAS 26120-86-5.[1] Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2734273, 2,4-Difluorobenzenesulfonyl chloride (Analogous reactivity profile). Link

-

Chao, B. et al. (2020).[6][8] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PMC. Discusses the kinetics of piperazine sulfonylation. Link

-

Thermo Fisher Scientific. Piperazine-1-carboxylic acid tert-butyl ester (Boc-Piperazine) Product Page. Link

Sources

- 1. 2,5-DIFLUOROBENZENESULFONYL CHLORIDE | 26120-86-5 [chemicalbook.com]

- 2. cas 946302-14-3|| where to buy 4-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine [english.chemenu.com]

- 3. CAS RN 210532-25-5 | Fisher Scientific [fishersci.co.uk]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

Technical Guide: 1-(2,5-Difluorobenzenesulfonyl)piperazine (CAS 847837-33-6)

Executive Summary

1-(2,5-Difluorobenzenesulfonyl)piperazine is a specialized heterocyclic building block widely utilized in modern medicinal chemistry. It serves as a critical intermediate for synthesizing high-affinity ligands targeting G-Protein Coupled Receptors (GPCRs)—specifically serotonin (5-HT) and dopamine receptors—and various kinase inhibitors.

The compound features a piperazine core mono-substituted with a 2,5-difluorobenzenesulfonyl moiety.[1] This specific substitution pattern offers two distinct pharmacological advantages:

-

Metabolic Stability: The fluorine atoms at the 2 and 5 positions block common sites of cytochrome P450-mediated oxidative metabolism (aromatic hydroxylation).

-

Electronic Modulation: The electron-withdrawing nature of the sulfonyl and fluorine groups lowers the pKa of the piperazine nitrogens, influencing membrane permeability and binding affinity.

Part 1: Chemical Identity & Physicochemical Profile[2][3]

This section aggregates the core quantitative data required for experimental planning and computational modeling.

Table 1: Physicochemical Properties

| Property | Value | Context/Notes |

| CAS Number | 847837-33-6 | Unique Identifier |

| IUPAC Name | This compound | Systematic Name |

| Molecular Formula | C₁₀H₁₂F₂N₂O₂S | Free Base |

| Molecular Weight | 262.28 g/mol | Monoisotopic Mass: ~262.06 |

| Appearance | White to off-white solid | Crystalline powder |

| Predicted LogP | ~0.6 - 1.2 | Moderate lipophilicity; CNS penetrant potential |

| pKa (Calc) | ~8.5 (N4-piperazine) | Basic center, suitable for salt formation |

| H-Bond Donors | 1 (NH) | Secondary amine handle for derivatization |

| H-Bond Acceptors | 4 (N, O, F) | Interaction points for receptor binding pockets |

Part 2: Strategic Utility in Drug Design

The utility of CAS 847837-33-6 extends beyond its role as a simple intermediate. It is designed to solve specific Structure-Activity Relationship (SAR) challenges.

The "Privileged Scaffold" Hypothesis

The arylsulfonylpiperazine motif is a "privileged structure," meaning it is statistically more likely to bind to biological targets.

-

5-HT Antagonists: The sulfonyl group acts as a hydrogen bond acceptor mimic, often replacing a carbonyl group to improve metabolic stability while maintaining receptor affinity.

-

Kinase Inhibitors: The piperazine tail solubilizes hydrophobic kinase cores, while the difluorophenyl ring can occupy hydrophobic pockets (e.g., the "back pocket" of the ATP binding site).

Visualization: SAR Logic Flow

The following diagram illustrates the medicinal chemistry logic behind selecting this specific scaffold.

Caption: SAR Deconstruction of CAS 847837-33-6 showing the functional role of each structural component.

Part 3: Synthesis & Manufacturing Protocol

Role: Senior Application Scientist Context: The following protocol describes the synthesis of CAS 847837-33-6 from 2,5-difluorobenzenesulfonyl chloride. This is a nucleophilic substitution reaction.

Critical Design Considerations

-

Stoichiometry: A large excess of piperazine (3-5 equivalents) is mandatory . This prevents the formation of the unwanted bis-sulfonamide byproduct (where both nitrogens react).

-

Temperature Control: The reaction is exothermic. Maintain < 5°C during addition to minimize side reactions.

-

Base: Piperazine itself acts as the base to scavenge the HCl generated.

Step-by-Step Methodology

Reagents:

-

2,5-Difluorobenzenesulfonyl chloride (1.0 eq)

-

Piperazine (anhydrous) (4.0 eq)

-

Dichloromethane (DCM) or Chloroform (Solvent)

-

Water / Brine (Workup)

Protocol:

-

Preparation: Dissolve Piperazine (4.0 eq) in DCM (10 volumes) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve 2,5-difluorobenzenesulfonyl chloride (1.0 eq) in a small volume of DCM. Add this solution dropwise to the piperazine solution over 30-60 minutes.

-

Why: Slow addition ensures the concentration of sulfonyl chloride remains low relative to piperazine, favoring mono-substitution.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours.

-

Monitor: Check progress via TLC (System: 10% MeOH in DCM) or LCMS. Look for the disappearance of the sulfonyl chloride.

-

-

Workup (Purification by Extraction):

-

Add water to the reaction mixture.[2]

-

Phase Separation: The excess piperazine is highly water-soluble and will partition into the aqueous layer. The product (mono-sulfonamide) and any bis-byproduct will remain in the organic layer.

-

Optimization: To remove trace bis-byproduct, extract the organic layer with dilute aqueous HCl (1M). The product (basic amine) will move to the aqueous phase as the salt. Wash the aqueous phase with DCM (removes non-basic impurities). Then, basify the aqueous phase (pH > 10) with NaOH and extract back into DCM.

-

-

Isolation: Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Yield: Typical yields range from 85-95% as a white solid.

Synthesis Workflow Diagram

Caption: Optimized synthesis workflow emphasizing the excess piperazine strategy to ensure mono-substitution.

Part 4: Handling, Stability & Analytical Validation

Analytical Validation (Self-Validating System)

To ensure the identity of the compound, look for these diagnostic signals:

-

¹H NMR (DMSO-d₆ or CDCl₃):

-

Piperazine Ring: Two distinct triplets (or broad multiplets) integrating to 4H each. One set (adjacent to SO₂) will be downfield (~3.0-3.2 ppm); the other set (adjacent to NH) will be upfield (~2.7-2.9 ppm).

-

Aromatic Region: Three protons corresponding to the 1,2,5-substitution pattern. Look for complex splitting due to H-F coupling.

-

-

LCMS: A clear [M+H]⁺ peak at ~263.[1]

Storage & Stability

-

Hygroscopicity: As a free base, it is relatively stable. However, if converted to the hydrochloride salt , it may become hygroscopic.

-

Storage: Store in a tightly closed container at 2-8°C. Protect from moisture.

-

Shelf Life: >2 years if stored properly under inert atmosphere (Argon/Nitrogen).

Safety (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

-

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhaling dust.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4962667, this compound hydrochloride. Retrieved from [Link]

-

Mamat, C., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI Molecules. Retrieved from [Link]

-

Collins, M., Lasne, M., & Barré, L. (1992). Rapid synthesis of N,N′-disubstituted piperazines.[4] Journal of the Chemical Society, Perkin Transactions 1.[4] Retrieved from [Link]

- Albericio, F., et al. (2014).Piperazine: A Privileged Scaffold in Medicinal Chemistry. Current Topics in Medicinal Chemistry. (General reference for scaffold utility).

Sources

- 1. PubChemLite - this compound hydrochloride (C10H12F2N2O2S) [pubchemlite.lcsb.uni.lu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. braskem.com.br [braskem.com.br]

- 4. Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Comprehensive Structural Analysis: 1-(2,5-Difluorobenzenesulfonyl)piperazine

This guide serves as an advanced technical resource for the structural characterization of 1-(2,5-Difluorobenzenesulfonyl)piperazine , a critical pharmacophore in medicinal chemistry often utilized in the development of 5-HT6 antagonists and Carbonic Anhydrase inhibitors.

The following analysis synthesizes crystallographic data from homologous fluorinated benzenesulfonamides to establish a predictive structural model and a rigorous experimental validation protocol.

Molecular Architecture & Conformational Dynamics

The crystal structure of this molecule is governed by the interplay between the rigid sulfonamide core and the flexible piperazine ring. Understanding these local geometries is a prerequisite for solving the global lattice packing.

A. The Sulfonyl Core ( ) Geometry

The sulfonyl group acts as the structural anchor. In 2,5-difluoro derivatives, the geometry around the sulfur atom consistently adopts a distorted tetrahedron .[1]

-

O-S-O Angle: Typically expanded to 119°–121° (ideal is 109.5°) due to the repulsive interaction between the lone pairs of the oxygen atoms and the short S=O double bonds.

-

S-N Bond: The sulfonamide S-N bond exhibits partial double-bond character, typically measuring 1.62–1.64 Å . This restricts rotation, locking the piperazine nitrogen (N1) into a specific orientation relative to the phenyl ring.

-

Thorpe-Ingold Effect: The bulky 2,5-difluorophenyl group compresses the

angle, often reducing it to ~105°–107°.

B. Piperazine "Chair" Conformation

The piperazine ring invariably crystallizes in a chair conformation to minimize torsional strain.

-

N1 Geometry: The nitrogen attached to the sulfonyl group is pyramidal but flattened due to electron withdrawal by the

moiety. -

N4 (Secondary Amine): The distal nitrogen (N4) retains a classic pyramidal geometry. Crucially, the position of the H-atom on N4 (axial vs. equatorial) dictates the primary hydrogen-bonding vector in the crystal lattice.

C. The 2,5-Difluoro Substitution Effect

The specific placement of fluorine atoms at positions 2 (ortho) and 5 (meta) creates a unique electrostatic landscape:

-

Ortho-Fluorine (F2): Creates steric clash with the sulfonyl oxygens, restricting the rotation of the phenyl ring and often forcing a torsion angle of ~60–90° relative to the S-N bond.

-

Meta-Fluorine (F5): Acts as a distal hydrogen bond acceptor, critical for "locking" adjacent molecular layers in the crystal lattice.

Supramolecular Synthons & Crystal Packing Logic

The stability of the crystal lattice is driven by specific intermolecular interactions known as supramolecular synthons. For this molecule, the packing hierarchy is defined by the competition between strong N-H...O bonds and weak C-H...F interactions.

Interaction Hierarchy Diagram

The following diagram illustrates the logical flow of forces stabilizing the crystal structure.

Figure 1: Hierarchical assembly of supramolecular synthons driving the crystallization of fluorinated sulfonamides.

Detailed Synthon Analysis

| Interaction Type | Donor | Acceptor | Distance (Å) | Structural Role |

| H-Bond (Strong) | Piperazine N4-H | Sulfonyl O | 2.8 – 3.0 | Forms infinite 1D chains or centrosymmetric dimers ( |

| H-Bond (Weak) | Piperazine | Fluorine (F2/F5) | 3.1 – 3.4 | Stabilizes the packing between 1D chains. |

| Pi-Stacking | Phenyl Ring | Phenyl Ring | 3.6 – 3.9 | 2,5-difluoro substitution reduces electron density, favoring offset face-to-face stacking. |

| Dipole-Dipole | S=O | C-F | N/A | Orients the layers to maximize electrostatic complementarity. |

Experimental Protocol: Crystallization & Data Collection

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a slow-evaporation technique using a binary solvent system is recommended.

Phase 1: Synthesis & Purification[1]

-

Reaction: React 2,5-difluorobenzenesulfonyl chloride with excess piperazine (to prevent bis-sulfonylation) in DCM at 0°C.

-

Purification: Acid-base extraction is critical. The product is amphoteric. Extract the free base into organic solvent at pH > 10.

-

Purity Check: Verify purity via

NMR and HPLC (>98% required for high-quality crystals).

Phase 2: Crystallization Strategy

Fluorinated sulfonamides often exhibit polymorphism. Use these two parallel methods:

-

Method A (Thermodynamic): Dissolve 50 mg in minimal hot Ethanol. Add water dropwise until turbidity persists, then heat to clear. Allow to cool slowly in a Dewar flask (24-48 hours).

-

Method B (Kinetic): Dissolve 20 mg in Acetone/Hexane (1:1). Cover with parafilm, poke 3 pinholes, and allow slow evaporation at 4°C.

Phase 3: XRD Data Collection & Refinement[2]

-

Mounting: Select a block-like crystal (approx.

mm).[2] Mount on a glass fiber or MiTeGen loop using paratone oil. -

Temperature: Collect data at 100 K (cryostream) to reduce thermal vibration of the terminal fluorine atoms and the flexible piperazine ring.

-

Refinement Strategy:

Comparative Structural Metrics

When analyzing your solved structure, validate your data against these standard metrics derived from homologous fluorinated sulfonamides.

| Parameter | Expected Range | Causality / Significance |

| Space Group | Centrosymmetric packing is favored to cancel the strong dipoles of the sulfonyl group. | |

| S-N Bond Length | 1.625 – 1.635 Å | Indicates |

| C-S-N Angle | 105° – 108° | Deviates from tetrahedral (109.5°) due to steric bulk of ortho-fluorine. |

| Piperazine Torsion | 56° – 60° | Typical for chair conformation. Deviations >5° suggest crystal packing strain. |

| Density ( | 1.45 – 1.55 | Higher than non-fluorinated analogs due to the heavy F atoms. |

References

-

Naveen, S., et al. (2007). "Crystal Structure Analysis of a Bioactive Piperazine Analog: 1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine." Molecular Crystals and Liquid Crystals. [1]

-

Sreenivasa, S., et al. (2013).[4] "Crystal structure of 1-(3,4-difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine." Acta Crystallographica Section E.

-

Gelbrich, T., et al. (2015). "Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases." ChemMedChem.

-

Mondal, P. K., & Chopra, D. (2018).[5] "Supramolecular synthons involving fluorine atoms in crystal structures of fluorobenzamides." CrystEngComm.

-

ChemicalBook. "2,5-Difluorobenzenesulfonyl chloride Properties & Data."

Sources

In Silico Characterization & Optimization of 1-(2,5-Difluorobenzenesulfonyl)piperazine

This technical guide details the in silico modeling pipeline for 1-(2,5-Difluorobenzenesulfonyl)piperazine , a privileged scaffold in medicinal chemistry known for its high affinity toward the Serotonin 5-HT6 receptor .

Content Type: Technical Whitepaper Target Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The Scaffold & The Target

This compound (hereafter DFSP ) represents a core pharmacophore for a class of G-Protein Coupled Receptor (GPCR) antagonists.[1] Its structural architecture combines a basic amine (piperazine) capable of physiological protonation with a lipophilic, electron-deficient tail (2,5-difluorobenzenesulfonyl).

While this specific molecule acts as a fragment or lead, its derivatives are potent antagonists of the 5-HT6 receptor , a key target for cognitive enhancement in Alzheimer’s disease and schizophrenia. This guide provides a rigorous protocol for modeling DFSP interactions, validating its binding mode, and predicting its ADMET profile.

Molecular Preparation & Quantum Mechanics (QM)

Before docking, the ligand’s electronic landscape must be accurately mapped, particularly to capture the inductive effects of the fluorine substituents.

Geometry Optimization (DFT)

Standard force fields (MMFF94) often underestimate the sigma-hole effect of halogen atoms. We utilize Density Functional Theory (DFT) for precise geometry and charge calculation.

-

Theory Level: B3LYP/6-311G+(d,p) (Gaussian 16 or ORCA).

-

Solvation: IEFPCM (Water).

-

Key Output: Electrostatic Potential (ESP) map.

-

Observation: The 2,5-difluoro pattern creates regions of positive electrostatic potential (sigma-holes) on the fluorine atoms, enabling halogen bonding with receptor carbonyls.

-

Sulfonyl Group: The QM charges on the sulfonyl oxygens are critical for accurate H-bond scoring.

-

Protonation State

At physiological pH (7.4), the distal nitrogen of the piperazine ring (

-

Directive: Always model the piperazine N4 as positively charged (+1) . This is non-negotiable for GPCR aminergic binding.

Target Identification & Structural Modeling

The primary target for arylsulfonylpiperazines is the 5-HT6 Receptor .

-

PDB Reference: 7XTB (Cryo-EM structure of 5-HT6-Gs complex, Active State) or 8JLZ .

-

Modeling Challenge: DFSP is likely an antagonist. Docking antagonists into an active-state structure (7XTB) can lead to false negatives due to steric clashes with the contracted binding pocket (specifically the inward movement of TM6).

-

Solution: Construct an Inactive State Homology Model or use AlphaFold2-Multimer biased toward the inactive state, using the 5-HT2A receptor (PDB: 6A93) as a template.

Homology Modeling Protocol

-

Template Selection: 5-HT2A (PDB: 6A93, Resolution 3.0 Å) shares high sequence identity in the transmembrane (TM) region.

-

Alignment: Align sequences using Clustal Omega, ensuring the conserved DRY motif (TM3) and NPxxY motif (TM7) are perfectly matched.

-

Model Building: Generate 50 models using MODELLER; select the model with the lowest DOPE score.

-

Refinement: Minimize side chains using the CHARMM36 force field.

Molecular Docking Workflow

This protocol establishes the binding pose of DFSP within the 5-HT6 orthosteric pocket.

Grid Generation

-

Center: Defined by the coordinates of the co-crystallized ligand in the template or the centroid of residues Asp106 (3.32) , Val107 , and Trp281 (6.48) .

-

Constraints:

-

Salt Bridge: A positional constraint (radius 3.0 Å) is placed on Asp106 . The piperazine cation must interact here.

-

Excluded Volume: The extracellular loop 2 (ECL2) often caps the pocket; ensure the grid accounts for this occlusion.

-

Docking Parameters (Glide/AutoDock Vina)

-

Precision: Extra Precision (XP).

-

Halogen Bonding: Enable specific scoring terms for F...O interactions (often -1 to -2 kcal/mol bonus).

-

Sampling: Generate 50 poses per ligand; cluster with RMSD tolerance of 2.0 Å.

The "Canonical" Binding Mode

A valid pose for DFSP must exhibit:

-

Ionic Lock: Piperazine

-

Pi-Stacking: Difluorophenyl ring

Trp281 (TM6) or Phe284 . -

Hydrogen Bonding: Sulfonyl oxygens

Asn288 (TM6) or backbone NH of TM5. -

Halogen Bond: 2-F or 5-F atom interacting with Val107 or Cys110 backbone carbonyls.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD validates the stability of the complex.

System Setup[1]

-

Force Field:

-

Protein: CHARMM36m (best for GPCRs).

-

Ligand: CGenFF (parametrically compatible with CHARMM).

-

-

Membrane: Embed the receptor in a POPC:Cholesterol (9:1) lipid bilayer.

-

Solvation: TIP3P water box, neutralized with 0.15 M NaCl.

Simulation Protocol

-

Minimization: 5000 steps steepest descent to remove clashes.

-

Equilibration (Membrane):

-

Phase 1: NVT ensemble, 1 ns, restraints on protein/ligand heavy atoms (

). -

Phase 2: NPT ensemble, 5 ns, Berendsen barostat, gradual release of restraints.

-

-

Production Run: 100 ns, NPT, 310 K, 1 bar (Parrinello-Rahman). No restraints.

Analysis Metrics[2]

-

RMSD: Ligand RMSD < 2.5 Å over the last 50 ns indicates a stable pose.

-

Interaction Fingerprints: Monitor the persistence of the Asp106 salt bridge (should be >95% occupancy).

-

MM-GBSA: Calculate binding free energy (

). A value

ADMET Profiling & Fluorine Impact

The "2,5-difluoro" substitution is not arbitrary; it is a medicinal chemistry tactic to block metabolism.

| Property | Prediction | Mechanism |

| LogP | 2.1 - 2.5 | Optimal for BBB penetration (CNS active). |

| Metabolic Stability | High | Fluorine at C2/C5 blocks CYP450 hydroxylation at the most reactive phenyl sites. |

| hERG Inhibition | Moderate Risk | Piperazines can block |

| BBB Permeability | High | Low TPSA (< 60 |

Visualization & Logic Maps

Workflow: From Fragment to Validated Model

Caption: End-to-end computational pipeline for characterizing DFSP interactions, moving from quantum mechanical preparation to dynamic simulation in a lipid bilayer.

5-HT6 Signaling & Antagonism Mechanism

Caption: Mechanism of Action. DFSP acts as an antagonist/inverse agonist, preventing Gs coupling and modulating cAMP levels implicated in cognitive function.

References

-

Cryo-EM Structure of 5-HT6 Receptor: Huang, S., et al. (2022).[2] GPCRs steer Gi and Gs selectivity via TM5-TM6 switches as revealed by structures of serotonin receptors.[3] Nature Communications . Link

-

Arylsulfonylpiperazine SAR: Pullagurla, M. R., et al. (2004). Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors. Bioorganic & Medicinal Chemistry Letters . Link

-

Halogen Bonding in GPCRs: Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Structures, Thermodynamics, and Applications. Journal of Medicinal Chemistry . Link

-

GPCR MD Simulation Protocols: Miao, Y., & McCammon, J. A. (2016). G-protein-coupled receptors: advances in simulation and drug discovery. Current Opinion in Structural Biology . Link

-

SwissADME Prediction Tool: Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports . Link

Sources

Methodological & Application

experimental protocol for synthesizing 1-(2,5-Difluorobenzenesulfonyl)piperazine

An In-Depth Technical Guide to the Synthesis of 1-(2,5-Difluorobenzenesulfonyl)piperazine

Introduction

This compound is a key building block in medicinal chemistry and drug discovery. The piperazine scaffold is a ubiquitous structural motif found in numerous pharmacologically active compounds, valued for its ability to improve physicochemical properties such as solubility and to interact with a wide range of biological targets.[1][2] The introduction of a 2,5-difluorobenzenesulfonyl group imparts specific electronic and conformational properties, making this intermediate valuable for developing novel therapeutic agents, including but not limited to kinase inhibitors and central nervous system (CNS) agents.

This application note provides a comprehensive, field-tested protocol for the synthesis, purification, and characterization of this compound. The narrative emphasizes the scientific rationale behind key procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. The secondary amine of piperazine acts as a nucleophile, attacking the electrophilic sulfur atom of 2,5-difluorobenzenesulfonyl chloride. This results in the formation of a sulfonamide bond and the elimination of hydrogen chloride (HCl).

Reaction: 2,5-Difluorobenzenesulfonyl Chloride + Piperazine → this compound + HCl

Causality of Experimental Design: To favor the desired mono-substituted product and prevent the formation of the di-substituted byproduct (1,4-bis(2,5-difluorobenzenesulfonyl)piperazine), a significant molar excess of piperazine is employed.[1] This stoichiometric choice ensures that the sulfonyl chloride is more likely to react with a fresh molecule of piperazine rather than the already-substituted product. Furthermore, the excess piperazine also serves as an in-situ base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Materials and Equipment

Reagents & Chemicals

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Supplier |

| 2,5-Difluorobenzenesulfonyl Chloride | C₆H₃ClF₂O₂S | 212.60 | N/A | 65-70 (0.5 mmHg) | Major Aldrich |

| Piperazine (Anhydrous) | C₄H₁₀N₂ | 86.14 | 106-110 | 146 | Acros Organics |

| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Fisher Scientific |

| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | 50 (dec.) | N/A | LabChem |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | 801 | 1413 | LabChem |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 1124 (dec.) | N/A | Fisher Scientific |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | Fisher Scientific |

| Hexanes | C₆H₁₄ | ~86.18 | ~-95 | ~69 | Fisher Scientific |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Dropping funnel

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Silica gel (230-400 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Analytical balance

-

NMR spectrometer

-

Mass spectrometer

Experimental Protocol

PART 1: Synthesis and Work-up

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve piperazine (5.0 g, 58.0 mmol, 5.0 eq) in anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere. Cool the resulting solution to 0°C using an ice-water bath with magnetic stirring.

-

Rationale: Using anhydrous piperazine and solvent is crucial as 2,5-difluorobenzenesulfonyl chloride is reactive towards water.[3] Starting at 0°C helps to control the initial exotherm of the reaction upon addition of the sulfonyl chloride.

-

-

Reaction Execution: Dissolve 2,5-difluorobenzenesulfonyl chloride (2.48 g, 11.6 mmol, 1.0 eq) in anhydrous DCM (20 mL).[4] Add this solution dropwise to the cold piperazine solution over 20-30 minutes using a dropping funnel.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:Methanol eluent system) until the starting sulfonyl chloride spot is consumed.

-

Aqueous Work-up: Upon completion, quench the reaction by adding deionized water (50 mL). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Rationale: The water wash removes the bulk of the piperazine hydrochloride salt. The sodium bicarbonate wash removes any remaining acidic impurities, and the brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

PART 2: Purification

-

Chromatography Setup: Prepare a silica gel column using a slurry of silica in a low-polarity solvent system (e.g., 100% hexanes or 98:2 Hexanes:EtOAc).

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc and gradually increasing to 50% EtOAc). Collect fractions and monitor by TLC.

-

Rationale: A gradient elution is effective for separating the non-polar di-substituted byproduct (if any), the desired mono-substituted product, and any highly polar residual piperazine.

-

-

Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a purified solid or oil.

Workflow Visualization

Caption: Experimental workflow for the synthesis and purification of this compound.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure. The proton NMR should show characteristic peaks for the piperazine ring protons and the aromatic protons of the difluorobenzenesulfonyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₀H₁₂F₂N₂O₂S, Exact Mass: 262.06).[5]

-

Melting Point (M.P.): To assess the purity of the solid product.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

2,5-Difluorobenzenesulfonyl Chloride: This compound is corrosive and can cause severe skin burns and eye damage.[7] It is also water-reactive and may release toxic gases upon contact with water.[3] Handle with extreme care in a dry environment.

-

Piperazine: Piperazine can cause skin irritation and may cause an allergic skin reaction or respiratory sensitization.[8] Avoid inhalation of dust and direct contact with skin.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and use only in a fume hood.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]

References

- AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.

- TCI Chemicals. (2025, July 16). Safety Data Sheet: 3,4-Difluorobenzenesulfonyl Chloride.

- Fisher Scientific. (2023, September 1). Safety Data Sheet: 2-Chloro-4-fluorobenzenesulfonyl chloride.

- Jubilant Life Sciences. (2023, July 5). JR-1306 - Safety Data Sheet.

- Fisher Scientific. (2018, January 18). Safety Data Sheet: Piperazine.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4962667, this compound hydrochloride. Retrieved from [Link]

-

Molecules. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes & Protocols: One-Pot Synthesis of Piperazines from 1,2-Diamine Derivatives.

-

Molecules. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1992). Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). RSC Publishing. Retrieved from [Link]

-

ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.

-

Molecules. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.ch [fishersci.ch]

- 4. 2,5-DIFLUOROBENZENESULFONYL CHLORIDE | 26120-86-5 [chemicalbook.com]

- 5. PubChemLite - this compound hydrochloride (C10H12F2N2O2S) [pubchemlite.lcsb.uni.lu]

- 6. aksci.com [aksci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. mmbio.byu.edu [mmbio.byu.edu]

- 9. combi-blocks.com [combi-blocks.com]

Technical Guide: 1-(2,5-Difluorobenzenesulfonyl)piperazine as a Serotonin Receptor Ligand

[1][2]

Part 1: Introduction & Pharmacological Context[1][2]

The Arylsulfonylpiperazine Pharmacophore

1-(2,5-Difluorobenzenesulfonyl)piperazine represents a privileged scaffold in the design of high-affinity ligands for the Serotonin 5-HT6 receptor .[1] While 5-HT6 receptors are Gs-coupled GPCRs exclusively expressed in the central nervous system (striatum, cortex, hippocampus), they have become critical targets for treating cognitive deficits associated with Alzheimer’s disease and Schizophrenia.

This specific molecule serves two critical roles in drug discovery:

-

Lead Fragment: It acts as the "minimum pharmacophore" required for 5-HT6 binding.[1] The sulfonyl moiety provides a rigid anchor, while the piperazine ring mimics the basic nitrogen found in serotonin.

-

Synthetic Intermediate: It is the core building block for "named" antagonists (e.g., analogs of SB-271046 or Ro 43-68554 ), where the distal piperazine nitrogen is further derivatized to optimize blood-brain barrier (BBB) penetration and selectivity.[2][1]

Mechanistic Action:

-

Primary Target: 5-HT6 Receptor (Antagonist/Inverse Agonist).[2][1][3]

-

Signaling Effect: Blockade of constitutive or agonist-induced Gs signaling, preventing Adenylyl Cyclase activation and subsequent cAMP accumulation.[1]

-

Physiological Outcome: Enhanced cholinergic and glutamatergic transmission in the frontal cortex.

Part 2: Chemical Synthesis & Handling[1][2][4]

Synthesis Protocol: The Sulfonylation Reaction

Objective: Synthesize this compound from 2,5-difluorobenzenesulfonyl chloride. Challenge: Preventing the formation of the symmetric bis-sulfonamide byproduct.

Reagents

-

2,5-Difluorobenzenesulfonyl chloride (1.0 eq)[2]

-

Piperazine (anhydrous) (4.0 - 5.0 eq) [Note: Excess is crucial to favor mono-substitution][2][1]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)[2]

-

Triethylamine (TEA) (1.2 eq)[2]

Step-by-Step Procedure

-

Preparation: Dissolve anhydrous piperazine (5.0 eq) in DCM (10 mL/g) in a round-bottom flask under an inert atmosphere (

). Cool to 0°C using an ice bath.[1] -

Addition: Dissolve 2,5-difluorobenzenesulfonyl chloride (1.0 eq) in a separate volume of DCM. Add this solution dropwise to the piperazine mixture over 30 minutes.

-

Critical Insight: Slow addition to a large excess of piperazine ensures the chloride reacts with free piperazine rather than the mono-sulfonated product.[1]

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (System: DCM/MeOH 9:1).

-

Work-up (Purification):

-

Filter off the precipitated piperazine hydrochloride salt.[1]

-

Wash the organic filtrate with water (3x) to remove excess unreacted piperazine.[2]

-

Extract the organic layer with 1N HCl.[1] The product (a base) will move to the aqueous phase; non-basic impurities remain in the organic phase.[2]

-

Basify the aqueous phase (pH > 10) with NaOH and back-extract into DCM.[2][1]

-

-

Isolation: Dry over

, filter, and concentrate in vacuo. -

Salt Formation (Optional but Recommended): Dissolve the free base in diethyl ether and add HCl/Ether solution to precipitate the hydrochloride salt for improved stability.[2]

Handling and Stability[2]

Part 3: In Vitro Characterization Protocols

Radioligand Binding Assay (Competition Binding)

Objective: Determine the affinity (

Assay Buffer Composition[4]

-

50 mM Tris-HCl (pH 7.4)

-

10 mM

[2][1] -

0.5 mM EDTA

-

Note:

is essential for stabilizing the G-protein coupled state of the receptor.[1]

Protocol

-

Membrane Prep: Harvest HEK-293-h5HT6 cells. Homogenize in ice-cold buffer and centrifuge (20,000 x g, 20 min). Resuspend pellet in Assay Buffer.

-

Plate Setup: Use 96-well plates.

-

Incubation: Incubate for 60 minutes at 37°C.

-

Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% polyethylenimine to reduce NSB) using a cell harvester.

-

Counting: Add scintillation cocktail and count radioactivity (CPM).

-

Analysis: Fit data to a one-site competition model to derive

. Calculate

Functional Assay: cAMP Accumulation (HTRF)

Objective: Confirm antagonist activity by measuring the inhibition of 5-HT-induced cAMP production.[2][1]

Protocol Flow

-

Agonist Challenge: Stimulate cells with Serotonin (

concentration) to activate Gs/Adenylate Cyclase. -

Antagonist Treatment: Co-incubate with varying concentrations of the difluoro-ligand.[1]

-

Detection: Use Homogeneous Time-Resolved Fluorescence (HTRF) reagents (Europium-cryptate labeled anti-cAMP and d2-labeled cAMP).[2][1]

-

Result: A restoration of the FRET signal indicates successful antagonism of the receptor.[1]

Part 4: Visualization & Pathways[1]

Diagram 1: Synthesis & Optimization Workflow

This workflow illustrates the "Design-Make-Test" cycle for utilizing the difluoro-scaffold.[1]

Figure 1: Synthetic workflow converting the sulfonyl chloride precursor into the core scaffold and subsequent high-affinity drug candidates.

Diagram 2: 5-HT6 Signaling & Antagonism

This diagram details the G-protein signaling pathway blocked by the ligand.[1]

Figure 2: Mechanism of Action.[2][1] The ligand blocks the 5-HT6 receptor, preventing Gs-mediated Adenylyl Cyclase activation and cAMP spikes.[1]

Part 5: Data Summary & Expectations

Table 1: Expected Pharmacological Profile

| Parameter | Value / Observation | Context |

| Target | 5-HT6 Receptor | High Selectivity vs. 5-HT2A/2C |

| Binding Affinity ( | 7.0 - 8.5 | Dependent on N4-substitution |

| Functional Mode | Antagonist | Blocks 5-HT induced cAMP |

| Selectivity Ratio | >100-fold | vs. Dopamine D2, 5-HT1A |

| BBB Penetration | Moderate | Requires lipophilic tail for in vivo efficacy |

Part 6: References

-

Bromidge, S. M., et al. (1999).[2] "5-Chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A potent, selective, and orally bioavailable 5-HT6 receptor antagonist."[2][1][6] Journal of Medicinal Chemistry. Link

-

Holenz, J., et al. (2006).[2] "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents."[1] Drug Discovery Today. Link

-

Routledge, C., et al. (2000). "Characterization of SB-271046: a potent, selective and orally active 5-HT6 receptor antagonist." British Journal of Pharmacology.[1] Link

-

Glennon, R. A. (2003).[2] "Higher-end serotonin receptors: 5-HT5, 5-HT6, and 5-HT7."[1] Journal of Medicinal Chemistry. Link

-

Pullagurla, M. R., et al. (2004). "Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. EP1436271B1 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors - Google Patents [patents.google.com]

- 3. 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1-(2,5-Difluorobenzenesulfonyl)piperazine in PET Imaging of 5-HT₆ Receptors

This Application Note details the use of 1-(2,5-Difluorobenzenesulfonyl)piperazine as a critical precursor and pharmacophore in the development of Positron Emission Tomography (PET) radioligands targeting the Serotonin 5-HT₆ Receptor .

Executive Summary

This compound is a key chemical intermediate and pharmacophore used in the synthesis of high-affinity antagonists for the serotonin 5-HT₆ receptor. The 5-HT₆ receptor is a promising therapeutic target for cognitive dysfunction in Alzheimer's disease, schizophrenia, and obesity. In PET imaging, this piperazine derivative serves two primary roles:

-

Radiosynthesis Precursor: It provides the nucleophilic secondary amine scaffold for

-alkylation or -

Metabolite Standard: It is used to identify radiometabolites in plasma during pharmacokinetic profiling of complex 5-HT₆ radiotracers like [

C]GSK215083 or Ro 43-68554 derivatives.

This guide outlines the protocols for utilizing this precursor in radioligand development, from chemical synthesis to preclinical validation.

Chemical Properties & Mechanistic Role[1][2]

Pharmacophore Significance

The arylsulfonylpiperazine moiety is a privileged structure in medicinal chemistry, specifically conferring high affinity and selectivity for the 5-HT₆ receptor.

-

Sulfonyl Group: Forms critical hydrogen bonds with the receptor's binding pocket (specifically interacting with residues in TM3 and TM6).

-

2,5-Difluorophenyl Ring: The fluorine substitutions enhance lipophilicity (improving Blood-Brain Barrier penetration) and metabolic stability against oxidative defluorination.

-

Piperazine Ring: Acts as a linker and provides a basic nitrogen (pK

~8-9) for ionic interaction with the conserved aspartate residue (Asp3.32) in the GPCR transmembrane domain.

Key Physical Data

| Property | Value | Relevance to PET |

| Molecular Formula | C | Core scaffold calculation |

| Molecular Weight | 262.28 g/mol | Precursor mass for stoichiometry |

| LogP (Predicted) | ~1.5 - 2.0 | Moderate lipophilicity; good BBB potential |

| pKa (Piperazine NH) | ~8.5 | Nucleophilicity for labeling reactions |

| Melting Point | 220-225 °C (HCl salt) | Stability during high-temp labeling |

Radiosynthesis Protocols

The primary application of this molecule is as a nucleophilic precursor for generating PET tracers. The secondary amine (N4 position) is the site of derivatization.

Protocol A: Synthesis of [ C]N-Methyl-1-(2,5-difluorobenzenesulfonyl)piperazine

Target: 5-HT₆ Receptor Tracer (Generic Analog)

Reagents:

-

Precursor: this compound (1.0 mg)

-

Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (300 µL)

-

Base: Tetrabutylammonium hydroxide (TBAOH) or NaH (to deprotonate the amine)

-

Radioisotope: [

C]Methyl Iodide ([

Step-by-Step Workflow:

-

Cyclotron Production: Generate [

C]CO -

Precursor Preparation: Dissolve 1 mg of precursor in 300 µL anhydrous DMF. Add 2 µL of 1M TBAOH/MeOH.

-

Labeling Reaction:

-

Trapping: Bubble [

C]CH -

Heating: Seal the vessel and heat to 80°C for 3 minutes .

-

-

Purification:

-

Dilute reaction mixture with 1.5 mL HPLC mobile phase.

-

Inject onto semi-preparative HPLC (Column: C18, Mobile Phase: 40% Acetonitrile / 60% 0.1M Ammonium Formate).

-

Collect the radioactive peak corresponding to the methylated product.

-

-

Formulation: Trapping on C18 Sep-Pak, wash with water, elute with ethanol, and dilute with saline for injection.

Protocol B: Synthesis of [ F]Fluoroalkyl Derivatives

Target:

Reagents:

-

Precursor: this compound

-

Synthon: [

F]Fluoroethyl bromide or [ -

Catalyst: Potassium Carbonate (K

CO

Step-by-Step Workflow:

-

Synthon Preparation: Synthesize [

F]Fluoroethyl bromide from [ -

Coupling:

-

Vessel 2 contains: 2 mg Precursor + 5 mg K

CO -

Add distilled [

F]Fluoroethyl bromide. -

Heat to 110°C for 10 minutes .

-

-

Purification: HPLC purification (Gradient ACN/Water).

-

QC: Verify radiochemical purity (>95%) and molar activity via analytical HPLC.

Preclinical Validation & Imaging

In Vitro Binding Assays

Before in vivo imaging, the affinity of the non-radioactive standard (e.g., the N-methylated derivative) must be confirmed.

-

Assay: Competitive binding against [

H]LSD or [ -

Criteria:

should be < 10 nM for successful PET imaging.

In Vivo PET Imaging Protocol (Rodent Model)

Subject: Sprague-Dawley Rats or C57BL/6 Mice.

-

Anesthesia: Induce with 5% isoflurane; maintain at 1.5-2%.

-

Cannulation: Tail vein cannulation for tracer administration.

-

Scan Setup: Place animal in PET/CT scanner (e.g., Siemens Inveon).

-

Injection: Administer 10-20 MBq of the purified radioligand as a bolus (< 200 µL).

-

Acquisition:

-

Dynamic Scan: 0–60 minutes (Frames: 6x10s, 4x60s, 5x300s, 3x600s).

-

Purpose: To measure kinetics (uptake rate

and binding potential

-

-

Blocking Study (Self-Validation):

-

Pre-treat a separate group with a known 5-HT₆ antagonist (e.g., SB-271046, 10 mg/kg) 30 mins prior to tracer injection.

-

Expected Result: >80% reduction in specific binding in the striatum and cortex.

-

Visualizations

Radiosynthesis Pathway

This diagram illustrates the conversion of the precursor into a PET tracer via

Caption: Reaction scheme for synthesizing a 5-HT₆ PET tracer using the piperazine precursor.

PET Imaging Workflow

This diagram outlines the logical flow from tracer injection to kinetic modeling.

Caption: Workflow for deriving quantitative receptor density data from dynamic PET scans.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Radiochemical Yield (<5%) | Moisture in reaction vessel | Ensure anhydrous DMF/DMSO; dry precursor azeotropically with MeCN. |

| Low Specific Activity | Cold carrier contamination | Use high-purity reagents; check HPLC lines for contamination. |

| High Background in PET Image | Rapid metabolism (defluorination) | Check for bone uptake (sign of free |

| Precursor Insolubility | Salt form issues | If using HCl salt, ensure sufficient base (TBAOH) is added to free the amine. |

References

-

Pike, V. W. (2009). "PET radiotracers: crossing the blood–brain barrier and surviving metabolism." Trends in Pharmacological Sciences. Link

-

Hirst, W. D., et al. (2006).

I]SB-258585 binding to human recombinant 5-HT₆ receptors." British Journal of Pharmacology. Link -

Parker, C. A., et al. (2012). "Positron Emission Tomography Imaging of 5-HT₆ Receptors." International Review of Neurobiology. Link

-

Bromidge, S. M., et al. (1999). "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT₆ Receptor Antagonist." Journal of Medicinal Chemistry. Link

-

Rosse, G. (2012). "Sulfonylpiperazine derivatives as 5-HT₆ receptor antagonists." ACS Medicinal Chemistry Letters. Link

Application Notes and Protocols for the Radiolabeling of 1-(2,5-Difluorobenzenesulfonyl)piperazine with Fluorine-18

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of [¹⁸F]1-(2,5-Difluorobenzenesulfonyl)piperazine, a novel PET imaging agent, through a nucleophilic aromatic substitution (SNAᵣ) reaction. The protocol details the preparation of a suitable nitro-substituted precursor, the automated radiolabeling procedure with [¹⁸F]fluoride, and the subsequent purification and quality control of the final radiotracer. The methodologies described herein are grounded in established principles of fluorine-18 radiochemistry and are designed to ensure high radiochemical yield, purity, and specific activity, rendering the tracer suitable for preclinical and translational research.

Introduction: The Significance of [¹⁸F]this compound

The development of novel positron emission tomography (PET) tracers is a cornerstone of modern molecular imaging, enabling the non-invasive visualization and quantification of biological processes in vivo. Fluorine-18 is the most widely used radionuclide for PET due to its favorable physical characteristics, including a 109.7-minute half-life and low positron energy (0.635 MeV), which allows for high-resolution imaging.[1][2][3] The piperazine moiety is a common scaffold in medicinal chemistry, and its derivatives are known to target a wide range of receptors and enzymes in the central nervous system and other tissues. The 2,5-difluorobenzenesulfonyl group provides a site for the introduction of fluorine-18 via a nucleophilic aromatic substitution reaction. The resulting radiotracer, [¹⁸F]this compound, holds potential for imaging various pathological conditions, depending on the specific biological target of this structural motif.

This application note provides a detailed protocol for the synthesis and quality control of [¹⁸F]this compound, leveraging established radiolabeling techniques to facilitate its investigation by the research community.

Reaction Principle: Nucleophilic Aromatic Substitution for ¹⁸F-Labeling

The introduction of [¹⁸F]fluoride onto an aromatic ring is most commonly achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction.[4] This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group on the aromatic ring.[1] These EWGs stabilize the transient, negatively charged Meisenheimer intermediate formed upon nucleophilic attack by the [¹⁸F]fluoride ion, thereby lowering the activation energy of the reaction.

In the case of this compound, the sulfonyl group (-SO₂-) is a powerful EWG. For efficient radiolabeling, a precursor molecule is designed where one of the fluorine positions is replaced by a more effective leaving group, such as a nitro group (-NO₂). The nitro group is an excellent leaving group for SNAᵣ reactions and significantly activates the aromatic ring for nucleophilic attack.[1]

The general reaction scheme is as follows:

Sources

Technical Application Note: Enzyme Inhibition Assay Development for 1-(2,5-Difluorobenzenesulfonyl)piperazine Scaffolds

Executive Summary & Scientific Context

1-(2,5-Difluorobenzenesulfonyl)piperazine (CAS: 1000609-88-8 or similar derivatives) represents a "privileged scaffold" in medicinal chemistry. The core structure—an arylsulfonyl moiety linked to a piperazine ring—serves as a critical pharmacophore for inhibitors of Serine Proteases (e.g., Factor Xa, Thrombin) and Metabolic Hydrolases (e.g.,

The sulfonyl group often acts as a transition-state mimic or hydrogen bond acceptor within the enzyme active site, while the 2,5-difluoro substitution modulates lipophilicity (LogP) and metabolic stability against oxidative defluorination.

This guide provides a rigorous framework for developing inhibition assays for this scaffold. Unlike standard screening protocols, this guide addresses specific challenges associated with sulfonamide-piperazines: hydrophobic aggregation , pH-dependent solubility , and slow-binding kinetics .

Pre-Assay Validation: Compound Handling

Rationale: Sulfonamide derivatives often exhibit "bell-shaped" solubility profiles. Poor handling leads to false positives via colloidal aggregation.

Solubility & Stock Preparation

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (Grade

99.9%). -

Concentration: Prepare a 10 mM master stock.

-

Storage: Aliquot into amber glass vials (sulfonamides are light-stable, but fluorinated aromatics can degrade over months). Store at -20°C.

-

Quality Control (Critical):

-

Visual Inspection: If precipitation occurs upon dilution into aqueous buffer, the compound may be forming colloids.

-

Detergent Requirement: All assay buffers must contain a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to prevent promiscuous inhibition caused by aggregation.

-

Protocol A: FRET-Based Serine Protease Assay (Factor Xa Model)

Target Rationale: Arylsulfonyl piperazines are validated Factor Xa inhibitors (Nishida et al.), binding to the S1/S4 pockets.

Assay Principle

This assay utilizes a synthetic peptide substrate labeled with a fluorophore (AMC or MCA) and a quencher. The protease cleaves the peptide, releasing the fluorophore. The inhibitor prevents this cleavage.

Reaction:

Reagents & Buffer Composition

| Component | Concentration | Function |

| Buffer Base | 50 mM Tris-HCl, pH 7.4 | Physiological pH maintenance. |

| Salt | 150 mM NaCl | Mimics ionic strength of blood plasma. |

| Detergent | 0.01% Tween-20 | CRITICAL: Prevents compound aggregation. |

| Enzyme | Human Factor Xa (0.5 nM final) | Target protease. |

| Substrate | Boc-Ile-Glu-Gly-Arg-AMC (100 µM) | Fluorogenic substrate specific for FXa. |

Experimental Workflow

-

Compound Dilution: Prepare a 10-point serial dilution (1:3) of this compound in Assay Buffer (max 5% DMSO).

-

Enzyme Pre-incubation:

-

Add 10 µL of diluted compound to 20 µL of Enzyme solution.

-

Incubate for 30 minutes at 25°C.

-

Note: Sulfonyl-piperazines can exhibit slow-binding kinetics. Immediate substrate addition may underestimate potency.

-

-

Reaction Initiation: Add 20 µL of Substrate solution.

-

Kinetic Read: Measure Fluorescence (

) every 60 seconds for 45 minutes.

Data Visualization (Workflow)

Caption: Step-by-step workflow for the FRET-based protease inhibition assay emphasizing the critical pre-incubation step.

Protocol B: Absorbance-Based Metabolic Assay ( -Glucosidase)

Target Rationale: Arylsulfonyl piperazines have shown moderate inhibition of

Assay Principle

Hydrolysis of p-nitrophenyl-

Reagents

-

Buffer: 50 mM Phosphate Buffer, pH 6.8.

-

Enzyme:

-Glucosidase (from S. cerevisiae, 0.5 U/mL). -

Substrate: pNPG (0.5 mM).

Protocol Modifications for Sulfonamides

-

pH Sensitivity: Sulfonamides can ionize. Ensure the buffer capacity (50 mM) is sufficient to maintain pH 6.8, as shifts will alter the absorbance coefficient of p-nitrophenol.

-

Blank Correction: this compound may have intrinsic absorbance in the UV range. Run a "Compound Only" blank to subtract background.

Data Analysis & Validation

Calculating % Inhibition

WhereMechanism of Action (Lineweaver-Burk)

To determine if the scaffold is competitive or non-competitive:

-

Run the assay at 4 different inhibitor concentrations (

). -

Vary substrate concentration [S] from

to -

Plot

vs

Interpretation:

-

Competitive: Lines intersect at the Y-axis (

unchanged). Common for sulfonamides binding the active site. -

Non-Competitive: Lines intersect at the X-axis (

unchanged).

Inhibition Logic Diagram

Caption: Mechanistic pathway of competitive inhibition where the sulfonamide moiety mimics the transition state.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Steep Hill Slope (> 1.5) | Aggregation / Colloidal formation. | Increase Triton X-100 to 0.05%; Spin down stock solutions. |

| Time-dependent IC50 | Slow-binding inhibition. | Extend pre-incubation time to 60 mins. |

| High Background (Abs) | Compound absorbance at 405nm. | Use FRET assay instead or subtract compound blanks. |

References

-

Nishida, H., et al. (2001). "Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor."[1] Chemical & Pharmaceutical Bulletin, 49(10), 1237-1244.[1]

-

Khan, F. A., et al. (2017). "Synthesis, enzyme inhibition and molecular docking studies of 1-Arylsulfonyl-4-phenylpiperazine derivatives."[2] Pakistan Journal of Pharmaceutical Sciences, 30(5), 1715-1724.

-

Mollazadeh, M., et al. (2020).

-glucosidase inhibitors."[2] Medicinal Chemistry, 17(3).

Sources

- 1. Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Strategic Framework for Preclinical Evaluation of 1-(2,5-Difluorobenzenesulfonyl)piperazine and Novel Analogs

Abstract

This document provides a comprehensive strategic framework for the preclinical evaluation of novel chemical entities, using 1-(2,5-Difluorobenzenesulfonyl)piperazine as a working example. As this compound has limited published biological data, this guide emphasizes a logical, phased approach, beginning with target identification and progressing through pharmacokinetic profiling to target-informed in vivo efficacy studies. The protocols detailed herein are designed to be robust and self-validating, providing researchers with a clear roadmap to characterize novel compounds from the aryl-sulfonylpiperazine class and assess their therapeutic potential in relevant animal models.

Introduction: The Challenge of a Novel Chemical Entity

The journey of a new drug from laboratory synthesis to clinical application is a complex, multi-stage process.[1][2] For a novel compound such as this compound, the initial and most critical challenge is the absence of a known biological target. The arylpiperazine and sulfonylpiperazine scaffolds are privileged structures in medicinal chemistry, frequently associated with a wide range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[3][4][5] This structural heritage provides a basis for hypothesis-driven investigation but does not replace the need for systematic characterization.

This guide, therefore, outlines a scientifically rigorous, multi-phase workflow designed to first identify the pharmacological target of this compound and then leverage that knowledge to select and execute appropriate animal models for efficacy testing.

Phase 1: Target Identification and In Vitro Characterization

Before committing to costly and ethically significant animal studies, the first imperative is to determine the compound's mechanism of action at a molecular level.[6][7] This is achieved through a combination of in silico and in vitro screening methodologies.

Hypothesis Generation: Structural Clues

The 1-(benzenesulfonyl)piperazine moiety is a common feature in compounds targeting G-protein coupled receptors (GPCRs), particularly monoamine receptors like serotonin (5-HT) and dopamine (D) receptors. The initial hypothesis is that this compound is likely to interact with one or more CNS receptor targets.

Protocol: Broad-Spectrum In Vitro Safety and Target Profiling

The most efficient method to identify a primary target and assess potential off-target liabilities is to screen the compound against a large panel of known receptors, enzymes, and ion channels.[8]

Objective: To identify the primary biological target(s) of this compound and flag potential off-target interactions.

Methodology:

-

Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Screening Panel Selection: Engage a commercial service (e.g., Eurofins SafetyScreen™, Porsolt) or utilize an in-house platform to perform a broad radioligand binding screen.[7][8] A typical panel should include, at a minimum:

-

Dopamine Receptors (D1, D2, D3, D4, D5)

-

Serotonin Receptors (5-HT1A, 1B, 2A, 2C, 3, 5, 6, 7)

-

Adrenergic Receptors (α1, α2, β1, β2)

-

Histamine Receptors (H1, H2, H3)

-

Key CNS enzymes (e.g., MAO-A, MAO-B) and ion channels (e.g., hERG).

-

-

Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) to identify any significant binding interactions (typically >50% displacement of the radioligand).

-

Affinity Determination (Ki): For any "hits" identified in the primary screen, perform follow-up saturation binding assays with multiple concentrations of the compound to determine its binding affinity (Ki value).

-

Functional Characterization: For high-affinity targets, proceed to functional assays (e.g., cAMP assays, calcium flux assays) to determine if the compound acts as an agonist, antagonist, or inverse agonist.[9]

Phase 2: In Vivo Pharmacokinetics and Safety

Once a primary target is validated in vitro, the next step is to assess how the compound behaves within a living organism.[1][10] These studies are critical for determining whether a therapeutically relevant concentration of the drug can be achieved safely.

Protocol: Rodent Pharmacokinetic (PK) Scoping Study

Objective: To determine the basic pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME) of this compound in a rodent model.[11][12]

Methodology:

-

Animal Model: Use adult male Sprague-Dawley rats (n=3-4 per route of administration).

-

Formulation: Develop a suitable vehicle for both intravenous (IV) and oral (PO) administration (e.g., saline with 5% DMSO, 10% Solutol HS 15).

-

Dosing:

-

IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

-

PO Group: Administer a single dose (e.g., 10-20 mg/kg) via oral gavage.

-

-

Blood Sampling: Collect sparse blood samples (approx. 100 µL) from each animal at predetermined time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose) via a suitable method (e.g., tail vein or saphenous vein).

-

Sample Processing: Process blood to plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Table 1: Key Pharmacokinetic Parameters to Determine

| Parameter | Abbreviation | Description |

|---|---|---|

| Maximum Concentration | Cmax | The highest concentration of the drug observed in plasma. |

| Time to Cmax | Tmax | The time at which Cmax is reached after oral administration. |

| Area Under the Curve | AUC | The total drug exposure over time. |

| Half-life | t½ | The time required for the drug concentration to decrease by half. |

| Clearance | CL | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Bioavailability | F% | The fraction of the orally administered dose that reaches systemic circulation. |

Phase 3: Target-Informed In Vivo Efficacy Models

The selection of an appropriate animal model for efficacy testing is entirely dependent on the findings from Phase 1.[13][14] A valid model must have construct, face, and predictive validity for the human disease it aims to replicate.[15] Below are two detailed protocols based on plausible outcomes from the in vitro screening.

Scenario A: Compound is a Potent D2 Receptor Antagonist

Therapeutic Hypothesis: Potential as an antipsychotic agent for treating schizophrenia.[16] Selected Model: Amphetamine-Induced Hyperlocomotion in rats. This model is a cornerstone for screening antipsychotic drugs, as it mimics the dopamine hyperactivity thought to underlie the positive symptoms of psychosis.[15][17]

Protocol: Amphetamine-Induced Hyperlocomotion

Objective: To assess the ability of this compound to attenuate dopamine-mediated hyperlocomotion.

Materials:

-

Adult male Sprague-Dawley rats (250-300g).

-

Locomotor activity chambers equipped with infrared beams.[18]

-

D-amphetamine sulfate.

-

Test compound and vehicle.

-

Positive control (e.g., Haloperidol).

Workflow Diagram:

Caption: Workflow for the Amphetamine-Induced Hyperlocomotion Assay.

Step-by-Step Procedure:

-

Habituation: For 3 consecutive days prior to testing, place rats in the locomotor activity chambers for 60 minutes to acclimate them to the environment.[18]

-

Group Assignment: Randomly assign animals to treatment groups (n=8-10 per group).

-

Pre-treatment: On the test day, administer the test compound, positive control (e.g., Haloperidol, 0.5 mg/kg, i.p.), or vehicle at appropriate doses determined from PK and tolerability studies. The pre-treatment time should be based on the compound's Tmax (e.g., 30-60 minutes before amphetamine challenge).

-

Baseline Recording: Immediately after pre-treatment, place the animals into the locomotor chambers and record baseline activity for 30 minutes.[18]

-

Pharmacological Challenge: Administer D-amphetamine (e.g., 1.5 mg/kg, i.p.) or saline to the appropriate groups.

-

Efficacy Recording: Continue to record locomotor activity (ambulatory distance, rearing counts) for the next 60-90 minutes in 5- or 10-minute bins.[19]

-

Data Analysis: Analyze the total distance traveled post-amphetamine injection using ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare the compound-treated group to the vehicle + amphetamine control group.

Table 2: Hypothetical Data for D2 Antagonist Efficacy

| Treatment Group | Dose (mg/kg) | Mean Distance Traveled (cm) ± SEM | % Inhibition of Hyperactivity |

|---|---|---|---|

| Vehicle + Saline | - | 1500 ± 150 | - |

| Vehicle + Amphetamine | 1.5 | 8500 ± 550 | 0% |

| Compound A + Amphetamine | 3 | 6200 ± 480 | 32.9% |

| Compound A + Amphetamine | 10 | 3100 ± 320* | 77.1% |

| Haloperidol + Amphetamine | 0.5 | 2500 ± 280* | 85.7% |

p < 0.05 vs. Vehicle + Amphetamine group